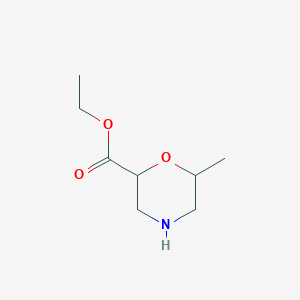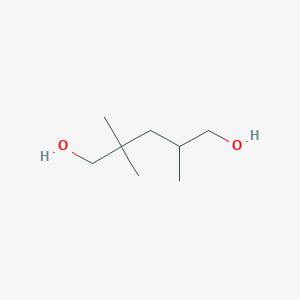
2,2,4-Trimethylpentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentane-1,5-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,5-diol can be synthesized through the reaction of isobutyryl chloride with ethyl isobutyrate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The exact methods can vary, but they generally involve the use of advanced chemical reactors and purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
Scientific Research Applications
2,2,4-Trimethylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,4-Trimethylpentane-1,5-diol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl groups play a crucial role in the reactivity of the compound. These groups can participate in hydrogen bonding, nucleophilic substitution, and other chemical processes. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparison with Similar Compounds
- 2,2,4-Trimethylpentane (Isooctane)
- 2,2,4-Trimethyl-1,3-pentanediol
- 2,2,4-Trimethylpentane-1,3-diol
Comparison: 2,2,4-Trimethylpentane-1,5-diol is unique due to its specific structure and the presence of two hydroxyl groups at the 1 and 5 positions. This distinguishes it from other similar compounds, such as 2,2,4-Trimethylpentane, which lacks hydroxyl groups, and 2,2,4-Trimethyl-1,3-pentanediol, which has hydroxyl groups at different positions .
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,2,4-trimethylpentane-1,5-diol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)4-8(2,3)6-10/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
LHOBKFFUEUQRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


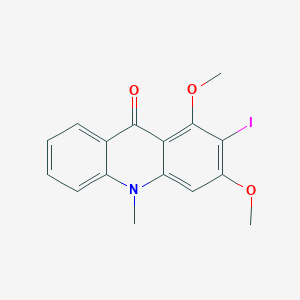
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)

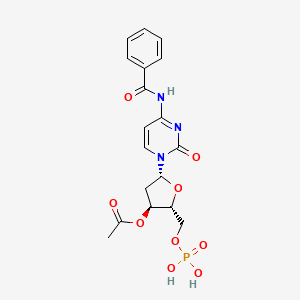
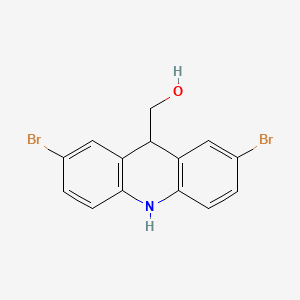
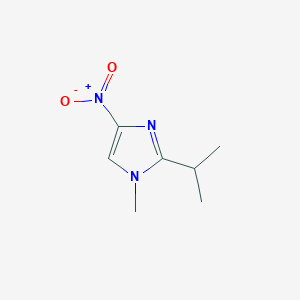
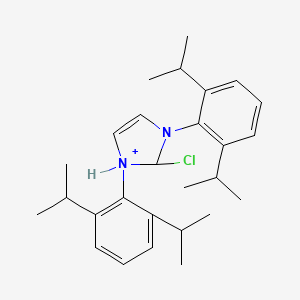
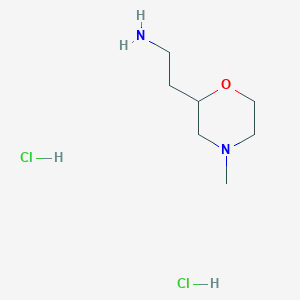
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
